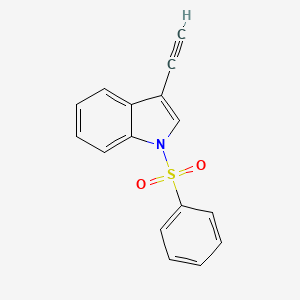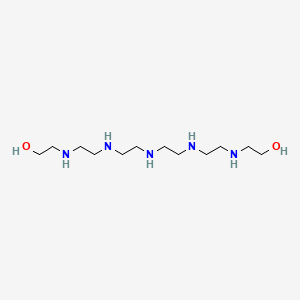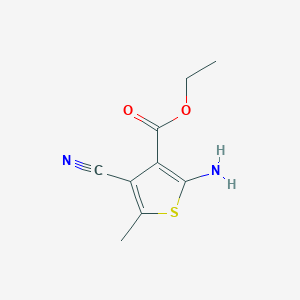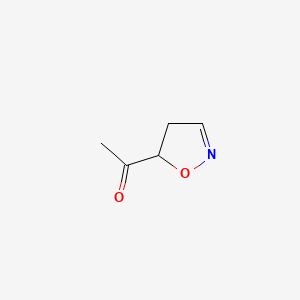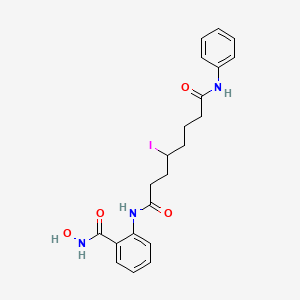![molecular formula C9H11N5O3 B13818794 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one is a pterin derivative that consists of pterin bearing amino, oxo, and 1,2-dihydroxypropyl substituents at positions 2, 4, and 6 respectively . This compound is a member of the class of biopterins and is known for its significant role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one involves multiple steps. One common method includes the reaction of a pterin derivative with an appropriate dihydroxypropylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as crystallization and purification to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pterin derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one has numerous scientific research applications, including:
Biology: The compound plays a role in biological processes, including enzyme catalysis and metabolic pathways.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor for various enzymes, influencing their activity and the metabolic processes they regulate . It may also interact with cellular receptors and signaling pathways, modulating biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-1-(4-nitrophenyl)-1,3-propanediol: This compound shares structural similarities with 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one and undergoes similar chemical reactions.
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydropteridin-4(1H)-one: Another pterin derivative with similar properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a cofactor for enzymes and its role in various metabolic pathways distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C9H11N5O3 |
|---|---|
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6+/m0/s1 |
InChI-Schlüssel |
LNXRKRFGNHXANN-BBIVZNJYSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O |
Kanonische SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
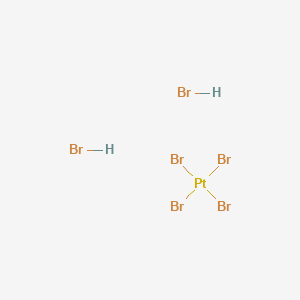
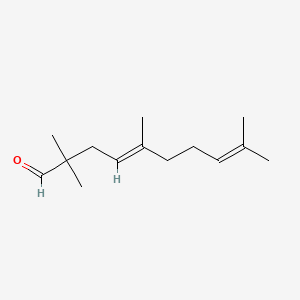
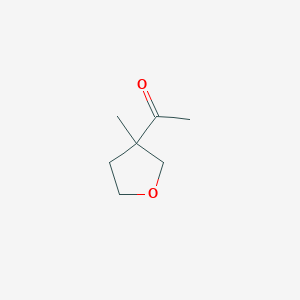
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
